molecular formula C36H37NO5 B13124477 1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione CAS No. 91204-78-3

1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione

Cat. No.: B13124477
CAS No.: 91204-78-3
M. Wt: 563.7 g/mol
InChI Key: MXQDEPKODIGWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene derivative family. This compound is characterized by its unique structure, which includes amino, hydroxy, and pentylphenoxy groups attached to an anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Anthracene-9,10-dione Core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromic acid or potassium permanganate.

    Introduction of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and hydrolysis reactions.

    Attachment of Pentylphenoxy Groups: The final step involves the etherification of the hydroxy groups with 4-pentylphenol under basic conditions, typically using a base like potassium carbonate and a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized further to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinone structure to a hydroquinone form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized anthraquinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler anthracene derivative with similar core structure but lacking the amino, hydroxy, and pentylphenoxy groups.

    1,4-Diaminoanthraquinone: Contains amino groups but lacks the hydroxy and pentylphenoxy groups.

    2,6-Dihydroxyanthraquinone: Contains hydroxy groups but lacks the amino and pentylphenoxy groups.

Uniqueness

1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione is unique due to the combination of functional groups attached to the anthracene core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

91204-78-3

Molecular Formula

C36H37NO5

Molecular Weight

563.7 g/mol

IUPAC Name

1-amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C36H37NO5/c1-3-5-7-9-23-11-15-25(16-12-23)41-27-19-20-28-29(21-27)36(40)32-30(38)22-31(34(37)33(32)35(28)39)42-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,38H,3-10,37H2,1-2H3

InChI Key

MXQDEPKODIGWSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=C(C=C5)CCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.